molecular formula C4H12N2S2 B1669676 Cystamine CAS No. 51-85-4

Cystamine

Cat. No.: B1669676
CAS No.: 51-85-4
M. Wt: 152.3 g/mol
InChI Key: APQPRKLAWCIJEK-UHFFFAOYSA-N
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Description

Cystamine, also known as 2,2’-dithiobisethanamine, is an organic disulfide compound formed when cystine is heated, resulting in decarboxylation. It is an unstable liquid and is generally handled as the dihydrochloride salt, which is stable at temperatures between 203-214°C. This compound is toxic if swallowed or inhaled and potentially harmful by contact .

Mechanism of Action

Target of Action

Cystamine, an organic disulfide, primarily targets Transglutaminases (TGMs) , especially TGM2 . TGMs are responsible for catalyzing the transamidation reaction by transferring serotonin to the glutamine residues of target proteins . This compound also targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome .

Mode of Action

This compound interacts with its targets in a complex manner. It prevents the accumulation of cystine crystals in the body by converting cystine into a form that can easily exit cells . This action is particularly beneficial in preventing harmful accumulation in conditions like cystinosis . This compound also participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome .

Biochemical Pathways

This compound affects several biochemical pathways. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . These pathways play a crucial role in neurodegenerative and neuropsychiatric diseases .

Pharmacokinetics

This compound is an unstable liquid and is generally handled as the dihydrochloride salt, which is stable to 203-214 °C . It is known to traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It mitigates oxidative stress and inflammation, thereby reducing the burden of multiple frequent medications normally administered to those with cystinosis . It also upregulates neuroprotective pathways, offering potential therapeutic benefits in neurodegenerative and neuropsychiatric diseases .

Action Environment

Environmental factors, such as radiation, can influence the action, efficacy, and stability of this compound. For instance, this compound has been shown to increase the sensitivity of Pseudomonas aeruginosa to reactive oxygen and nitrogen species . Furthermore, it has been observed that the protective and antioxidant efficiency of this compound diminishes with increasing linear energy transfer (LET) of the radiation .

Biochemical Analysis

Biochemical Properties

Cystamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro . This interaction imparts a radiation-protective effect to the treated DNA . This compound also inhibits coagulation factor XIa and thrombin, exhibiting anti-coagulant behavior .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can cause liver damage by elevating cytosolic Ca2+ levels and subsequently activating a cytosolic proteolytic system . In cell culture models of ALS, this compound has been shown to prevent the aggregation of SOD1 and improve cell survival .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis . It also binds to nucleoproteins, making them precipitate .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, treatment of SN56 cholinergic cells with this compound causes an increase in cysteine levels within 30 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a murine model of Huntington’s disease, treatment with this compound significantly extended survival, improved body weight and motor performance, and delayed the neuropathological sequela .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is reduced into cysteamine and RS-cysteamine mixed disulfide by thiol-disulfide exchange, a process that consumes intracellular glutathione . Cysteamine is then oxidized to hypotaurine .

Subcellular Localization

It is known that this compound can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .

Properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQPRKLAWCIJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101418-33-1 (calcium salt), 16214-16-7 (sulfate), 17173-68-1 (hydrochloride), 21198-98-1 (di-hydrobromide), 56-17-7 (di-hydrochloride)
Record name Cystamine
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DSSTOX Substance ID

DTXSID60199005
Record name Cystamine
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Molecular Weight

152.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Viscous liquid; [Merck Index]
Record name Cystamine
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CAS No.

51-85-4
Record name Cystamine
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Record name Cystamine
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Record name Cystamine
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Record name 2,2'-dithiobis(ethylamine)
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Record name CYSTAMINE
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Synthesis routes and methods

Procedure details

Cystamine hydrochloride (400 mg excess) and triethylamine (1.0 ml, excess) were dissolved in 20 ml methanol, and HPMA copolymer with p-nitrophenyl active ester (Mn=18,300 Da and Mw=22,500 Da, ONp %=9.6 mol-%) (420 mg) in 5 ml methanol was added dropwise to above solution with stirring. The mixture was stirred overnight at room temperature. The solution was concentrated under vacuum and applied to Sephadex LH-20 column to separate the polymer conjugate, eluted with methanol. The polymer fraction was collected and solvent was removed under vacuum giving HPMA copolymer-cystamine conjugates. The product was dissolved in water, and DTPA dianhydride (300 mg, excess) was added to the solution. The mixture was stirred for 30 minutes, and pH was adjusted to 7.0 with NaHCO3. The mixture was stirred at room temperature overnight. The polymer was separated from excess DTPA by passing through a Sephadex G-25 column, eluted with water. GdCl3 was added with xylene orange as an indicator. The solution was neutralized with NaOH to pH 5.0. The resulting solution was passed through a Sephadex G-25 column to remove excess GdCl3 and salt. Finally, the product was lyophilized giving a colorless product, HPMA copolymer-[DTPA-Gd] conjugate, indicated as (C) below. The yield was 340 mg, or 85%.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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